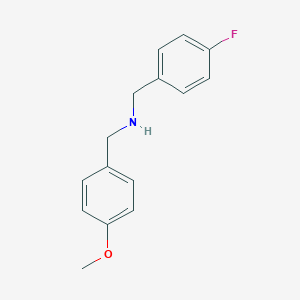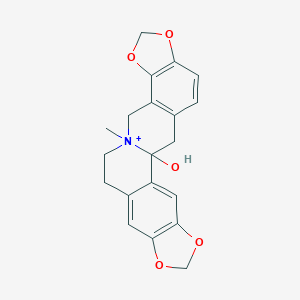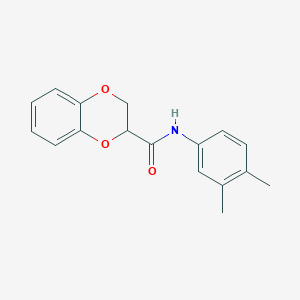![molecular formula C8H11NS B187503 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine CAS No. 123279-90-3](/img/structure/B187503.png)
6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine, also known as THTP, is a heterocyclic compound that has received significant attention in the scientific community due to its potential applications in drug discovery and development. THTP has been shown to exhibit a range of biological activities, including anticonvulsant, sedative, and anxiolytic effects.
Mécanisme D'action
The exact mechanism of action of 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is not fully understood. However, it is believed to act on the GABAergic system in the brain, which is responsible for regulating neuronal excitability. 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been shown to enhance GABAergic neurotransmission, leading to its sedative and anxiolytic effects. It has also been shown to inhibit voltage-gated sodium channels, which may contribute to its anticonvulsant effects.
Effets Biochimiques Et Physiologiques
6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been shown to have a range of biochemical and physiological effects. It has been shown to decrease neuronal excitability, leading to its anticonvulsant effects. 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has also been shown to increase the activity of GABAergic neurotransmission, leading to its sedative and anxiolytic effects. In addition, 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is its broad range of biological activities, making it a promising candidate for drug discovery and development. 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is its potential toxicity, which may limit its use in clinical applications.
Orientations Futures
There are several future directions for research on 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine. One area of research is the development of 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of research is the investigation of 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine's potential as a treatment for neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine and its potential applications in cancer therapy.
Méthodes De Synthèse
The synthesis of 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine involves the reaction of 2-methyl-3-buten-2-ol with thioacetamide in the presence of a catalyst. The reaction yields 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine as the major product along with other minor products. The purity of 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine can be improved through various purification techniques, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anticonvulsant, sedative, and anxiolytic effects in animal models. 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has also been investigated for its potential as a treatment for Parkinson's disease and Alzheimer's disease. In addition, 6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been shown to have anticancer properties, making it a promising candidate for cancer therapy.
Propriétés
Numéro CAS |
123279-90-3 |
|---|---|
Nom du produit |
6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine |
Formule moléculaire |
C8H11NS |
Poids moléculaire |
153.25 g/mol |
Nom IUPAC |
6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine |
InChI |
InChI=1S/C8H11NS/c1-9-4-2-7-3-5-10-8(7)6-9/h3,5H,2,4,6H2,1H3 |
Clé InChI |
XKEHOCBCGRWQIK-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)SC=C2 |
SMILES canonique |
CN1CCC2=C(C1)SC=C2 |
Synonymes |
6-Methyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



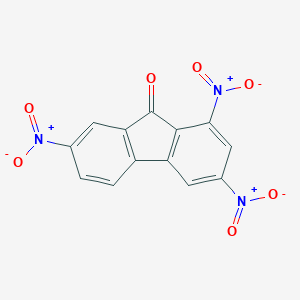
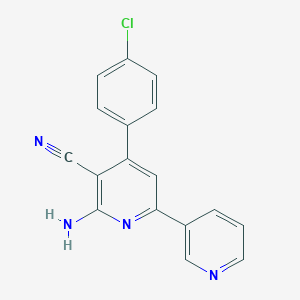
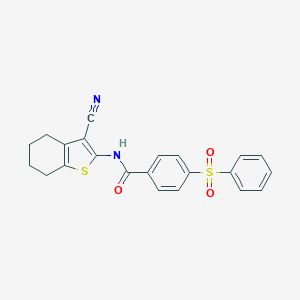
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B187425.png)
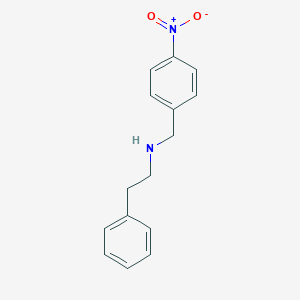
![N-[(2-methoxyphenyl)methyl]adamantan-1-amine](/img/structure/B187429.png)
![N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine](/img/structure/B187434.png)
![(2-Methoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B187435.png)
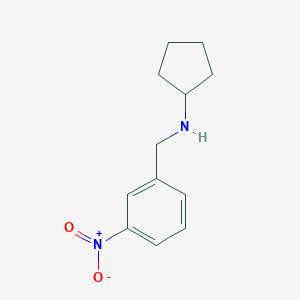
![2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine](/img/structure/B187438.png)

